tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of tert-butyl 3-amino-3-methyl-azepane-1-carboxylate follows IUPAC conventions for bicyclic amines and carboxylate esters. The parent structure is azepane, a seven-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows: the tert-butoxycarbonyl (Boc) group at position 1, and an amino group alongside a methyl group at position 3. The full IUPAC name is tert-butyl 3-amino-3-methylazepane-1-carboxylate.
The molecular formula, C12H24N2O2 , corresponds to a molecular weight of 228.33 g/mol. Key identifiers include the CAS registry number 1513512-18-9 and the SMILES string CC(C)(C)OC(=O)N1CCCC(C(C)(N)C)CC1, which encodes the stereochemistry and connectivity. The InChIKey MKLQHAOEQSZJMY-UHFFFAOYSA-N provides a unique descriptor for computational referencing.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-amino-3-methylazepane-1-carboxylate |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| CAS Registry Number | 1513512-18-9 |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C(C)(N)C)CC1 |
Molecular Geometry and Conformational Analysis
The seven-membered azepane ring adopts flexible conformations due to its intermediate ring size, which allows for both chair-like and boat-like configurations. The introduction of a tert-butyl carbamate group at position 1 and a 3-amino-3-methyl substituent imposes steric and electronic constraints that bias the ring toward specific conformers.
Computational studies of analogous azepane systems reveal that bulky substituents like the tert-butyl group preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The 3-amino-3-methyl group introduces additional steric hindrance, favoring a chair conformation where the methyl group adopts an equatorial orientation. This arrangement reduces nonbonded interactions between the methyl group and the Boc-protected nitrogen.
The nitrogen’s lone pair in the azepane ring participates in partial conjugation with the carbonyl group of the Boc moiety, slightly rigidifying the molecule. This electronic interaction, combined with steric effects, likely stabilizes a twist-boat conformation in solution, as observed in similar N-Boc-azepane derivatives.
Crystallographic Data and Solid-State Arrangement
No experimental crystallographic data for this compound has been published to date. However, insights can be inferred from related structures. For example, tert-butyl azepane-1-carboxylate (CAS 123387-52-0) crystallizes in a monoclinic system with space group P21/c, where the azepane ring adopts a chair conformation. The Boc group’s tert-butyl moiety forms van der Waals interactions with adjacent molecules, creating a tightly packed lattice.
In the title compound, the additional 3-amino-3-methyl substituent is expected to disrupt symmetrical packing, potentially leading to a lower-symmetry crystal system. Hydrogen bonding between the amino group and carbonyl oxygen may further stabilize the solid-state structure, analogous to N-Boc-3-oxoazepane derivatives.
Stereochemical Considerations in Azepane Ring Systems
The stereochemistry of this compound is governed by the configuration of the 3-amino-3-methyl substituent. The compound exists as a pair of diastereomers due to the chiral center at position 3. The (3R) and (3S) configurations differentially influence the ring’s pseudoequatorial and pseudoaxial orientations.
In the (3R) enantiomer, the methyl group occupies a pseudoequatorial position, minimizing gauche interactions with the Boc group. This configuration is thermodynamically favored, as evidenced by the predominance of (3R)-tert-butyl 3-aminoazepane-1-carboxylate in synthetic preparations. The amino group’s hydrogen-bonding capacity further stabilizes specific conformers, particularly in polar solvents.
The azepane ring’s flexibility permits rapid interconversion between chair and boat forms, but the 3-amino-3-methyl substituent introduces a kinetic barrier to ring inversion. Dynamic NMR studies of similar compounds suggest an activation energy of ~50 kJ/mol for ring flipping, which is sufficient to render conformational isomers separable at room temperature.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-methylazepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(4,13)9-14/h5-9,13H2,1-4H3 |
InChI Key |
MKLQHAOEQSZJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Carboxylic Acid Activation
3-Methoxybiphenyl-4-carboxylic acid is activated with HBTU in DMF, forming an active ester.
Step 2: Amine Coupling
The activated ester reacts with tert-butyl 3-amino-3-methylazetidine-1-carboxylate in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound in 80% yield after silica gel purification.
Reaction Conditions Table :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HBTU/DIPEA | DMF | 20°C | 18 h | 80% |
| EDCI/HOBt | DCM | 20°C | 6–24h | 94% |
| Grubbs Catalyst (5%) | DCM | 50°C | 24h | 90% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Purity and Byproducts
EDCI/HOBt-mediated couplings produce minimal byproducts, whereas HBTU may require additional purification steps due to urea derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Research has indicated that derivatives related to tert-butyl 3-amino-3-methyl-azepane-1-carboxylate exhibit promising antimycobacterial properties. For instance, studies have synthesized various compounds that demonstrate effectiveness against Mycobacterium tuberculosis and multi-drug-resistant strains. These compounds are evaluated for their ability to inhibit bacterial growth and their mechanisms of action, which may involve interference with bacterial cell wall synthesis or metabolic pathways .
Synthesis of Bioactive Molecules
The compound serves as a crucial intermediate in synthesizing various bioactive molecules. Its structure allows for modifications that enhance biological activity. For example, it has been utilized in the design of inhibitors targeting specific enzymes involved in metabolic disorders, showcasing its potential in developing therapeutic agents for diseases such as diabetes and obesity .
Organic Synthesis
Building Block for Complex Molecules
this compound is employed as a building block in organic synthesis due to its functional groups that can undergo various chemical reactions. It facilitates the formation of amides and other derivatives through coupling reactions. This versatility is particularly beneficial in the pharmaceutical industry for creating libraries of compounds for screening against biological targets .
Ionic Liquids and Dipeptide Synthesis
Recent studies have explored the use of this compound-derived ionic liquids in dipeptide synthesis. The unique properties of these ionic liquids enhance the efficiency of amide bond formation without the need for additional bases, leading to high yields of dipeptides in shorter reaction times. This application underscores the compound's role in advancing synthetic methodologies in organic chemistry .
Therapeutic Potential
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells .
Alcoholism Treatment
Studies have highlighted the potential of compounds derived from this compound in treating alcohol dependence. These compounds have shown efficacy in reducing alcohol self-administration behaviors in rodent models, indicating their promise as therapeutic agents for addiction treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Comparative Analysis
Structural and Functional Differences
- Ring Size and Reactivity : The azepane ring (7-membered) in the target compound offers greater conformational flexibility compared to the azetidine analog (4-membered), which is more strained and reactive .
- Substituent Effects :
- The hydroxymethyl group in the azetidine analog increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .
- The oxo group in tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate introduces electrophilic reactivity, enabling ketone-specific transformations (e.g., Grignard reactions) .
Physicochemical and Safety Profiles
- Stability : The tert-butyl ester group in all analogs enhances stability against hydrolysis compared to methyl or ethyl esters. However, the azetidine analog’s smaller ring may reduce thermal stability .
- Hazard Comparison :
- In contrast, tert-butyl alcohol (a precursor) is highly flammable (NFPA Fire Rating: 3) and poses acute health risks (e.g., CNS depression, respiratory irritation) .
Synthetic Utility
- The target compound’s primary amine allows for coupling reactions (e.g., amide bond formation), while the azetidine analog’s hydroxymethyl group is ideal for click chemistry or glycosylation .
- tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate’s ketone group is valuable for synthesizing secondary alcohols or imines .
Biological Activity
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including the tert-butyl group and the azepane ring, contribute to its biological activity, making it a valuable precursor for various bioactive molecules. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group that enhances its potential for biological interactions, particularly in neurological and metabolic pathways.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Pharmaceutical Development : It serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Potential : Modifications of this compound have shown promise in anticancer applications by inhibiting tumor growth in vitro.
- Neuroprotective Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially offering neuroprotective benefits.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The amino group can interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors involved in neurotransmission, influencing signaling pathways associated with mood and cognition.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, derivatives were tested against both drug-sensitive and resistant strains of bacteria. The results indicated that modifications to the compound significantly enhanced its efficacy, with minimum inhibitory concentrations (MIC) below 0.016 µg/mL against Mycobacterium tuberculosis strains .
Case Study 2: Neuroprotective Effects
Research involving neuroblastoma cell lines demonstrated that this compound provided significant protection against amyloid-beta-induced toxicity. The compound was shown to reduce oxidative stress markers and promote cell survival through modulation of apoptotic pathways .
Q & A
Q. Q1: What are the common synthetic routes for preparing tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate, and how can intermediates be verified?
Methodological Answer:
- Synthetic Routes : The compound is typically synthesized via a multi-step approach involving carbamate protection of the azepane ring. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protection strategies, as seen in analogous compounds like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, where Boc-anhydride is used to protect amines .
- Intermediate Verification : Key intermediates (e.g., free amines or Boc-protected precursors) are characterized using 1H/13C NMR and LC-MS . For azepane derivatives, dynamic NMR analysis at low temperatures (e.g., -20°C) can resolve conformational isomers, as demonstrated in studies of tert-butyl-substituted triazinanes .
Q. Q2: How can conformational dynamics of this compound be resolved experimentally?
Methodological Answer:
- Low-Temperature NMR : Dynamic NMR at temperatures below -20°C can slow ring inversion in azepane derivatives, allowing axial/equatorial tert-butyl conformers to be distinguished. This approach was validated for tert-butyl-substituted triazinanes, where axial conformers were stabilized in solution .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive evidence of stereochemistry and tert-butyl orientation. For example, tert-butyl carbamates in cyclic amines often adopt chair conformations in solid states .
Q. Q3: What factors influence the stability of tert-butyl carbamates in azepane derivatives during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Analogous compounds like tert-butyl (4-chlorophenethyl)carbamate remain stable for years under these conditions .
- Reactivity Risks : Avoid exposure to strong acids/bases, which cleave the Boc group. For example, tert-butyl hydroperoxide decomposes under heat, generating hazardous gases like CO and NOx .
Biological and Medicinal Applications
Q. Q4: How can researchers assess the biological activity of tert-butyl carbamate derivatives?
Methodological Answer:
- In Vitro Screening : Use fluorescence-based assays to study interactions with biological targets (e.g., enzymes or receptors). For instance, tert-butyl piperazine-carboxylate derivatives are screened for kinase inhibition .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict binding affinities. Explicit solvent models are critical for accuracy, as shown in studies of tert-butyl conformers .
Handling and Safety
Q. Q5: What safety protocols are recommended for handling tert-butyl carbamates in lab settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Ensure eyewash stations and safety showers are accessible, as outlined in safety data sheets for similar compounds .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Tert-butyl derivatives like tert-butyl hydroperoxide require explosion-proof equipment during transfer .
Data Contradictions and Resolution
Q. Q6: How should researchers address discrepancies between computational and experimental data for tert-butyl carbamate conformers?
Methodological Answer:
- Cross-Validation : Compare DFT-predicted conformers (using explicit solvent models) with NMR/X-ray data. For example, axial tert-butyl groups in solution may shift to equatorial positions in crystals due to packing effects .
- Error Analysis : Check for artifacts in computational models (e.g., implicit vs. explicit solvent) or experimental conditions (e.g., temperature during NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
